The synthesis of succinimidyl 3-bromobenzoate typically involves the reaction of 3-bromobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The general synthetic pathway can be outlined as follows:
Succinimidyl 3-bromobenzoate features a benzoate moiety substituted at the 3-position with a bromine atom and an ester linkage to a succinimide group. The molecular structure can be represented as follows:
The compound's structure allows it to act as an effective crosslinker in peptide synthesis and other conjugation reactions .
Succinimidyl 3-bromobenzoate participates in various chemical reactions primarily involving nucleophilic attack by amines or thiols. Key reactions include:
The mechanism of action for succinimidyl 3-bromobenzoate centers on its ability to react with nucleophiles through a two-step process:
This mechanism is crucial for applications in bioconjugation where precise labeling and modification of biomolecules are required .
Succinimidyl 3-bromobenzoate has diverse applications in scientific research:
These applications highlight its significance in both basic research and clinical settings, particularly in developing targeted therapies and diagnostic tools .
N-hydroxysuccinimide (NHS) esters serve as indispensable conjugation tools in radiopharmaceutical development due to their exceptional reactivity toward primary amines (ε-amino groups of lysine residues or N-termini) under mild physiological conditions (pH 7-9). This reaction forms stable amide bonds crucial for maintaining the structural integrity of biological targeting vectors like antibodies, peptides, and proteins during diagnostic or therapeutic applications. The significance of NHS-aryl bromide hybrids like Succinimidyl 3-bromobenzoate lies in their ability to function as prosthetic intermediates for radioisotope incorporation. Unlike direct labeling methods that expose sensitive biomolecules to harsh radiolabeling conditions (high temperature, extreme pH), these compounds allow a two-step approach: (1) conjugation of the cold precursor to the targeting molecule via NHS-amine coupling, followed by (2) site-specific radiolabeling through halogen exchange under conditions compatible with short-lived isotopes [2] [5] [7]. This methodology is particularly valuable for positron emission tomography (PET) tracers utilizing isotopes like fluorine-18 (t₁/₂ = 109.7 min), where rapid, high-yielding conjugation chemistry is essential. For example, analogous silicon-based NHS esters (e.g., N-succinimidyl 3-(di-tert-butyl[¹⁸F]fluorosilyl)benzoate) achieve isolated radiochemical yields exceeding 24% within 30 minutes in automated modules, highlighting the efficiency of this approach [7]. The bromine atom in Succinimidyl 3-bromobenzoate provides a chemically stable handle for subsequent isotopic exchange or metal-catalyzed cross-coupling reactions, enabling the introduction of diverse radionuclides (¹⁸F, ⁷⁶Br, ¹²⁴I) or functional groups without modifying the biologically critical targeting domain.
The 3-bromobenzoate group imparts critical physicochemical and reactivity properties that distinguish Succinimidyl 3-bromobenzoate from aliphatic halogenated crosslinkers. Structurally, the aromatic bromide (C-Br) bond exhibits superior stability toward hydrolysis compared to aliphatic bromides (e.g., bromoacetamides), minimizing premature side reactions during storage or conjugation. This stability arises from the electron-deficient character of the benzene ring, which reduces the susceptibility of the carbon-bromine bond to nucleophilic substitution by water or other protic nucleophiles under physiological pH conditions. The meta-substitution pattern specifically balances electronic and steric factors: the bromine atom at the meta position withdraws electron density from the carbonyl, enhancing the electrophilicity—and thus reactivity—of the NHS ester toward amines, while maintaining sufficient steric accessibility for nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling at the C-Br bond [4]. This geometric configuration creates an optimal molecular spacer between the reactive NHS ester and the bromine handle, approximately 6-7 Å in length, which minimizes steric hindrance during bimolecular conjugation reactions. Functionally, the aromatic bromide enables diverse downstream transformations unavailable to aliphatic analogs: (1) Isotopic halogen exchange for radioisotopes like fluorine-18 or iodine-124 under mild conditions; (2) Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for introducing pharmacokinetic modifiers, fluorophores, or chelators; and (3) Nucleophilic substitution by thiols, amines, or alkoxides for modular bioconjugate assembly. These reactions transform the bromine from a passive handle into an active site for multifunctional engineering, as demonstrated by the compound's structural analog N-succinimidyl 3-(bromomethyl)benzoate (CAS 155863-35-7), which features a benzylic bromide for thiol-specific conjugation while retaining the aromatic backbone [4] [6].
Table 1: Structural Properties of Key Brominated Succinimidyl Esters
Compound Name | Molecular Formula | Molecular Weight | Reactive Groups | Key Structural Feature |
---|---|---|---|---|
Succinimidyl 3-bromobenzoate | C₁₁H₈BrNO₄ | 298.09 g/mol | NHS ester, Aryl bromide | Meta-bromine on benzoate ring |
N-Succinimidyl 3-(bromomethyl)benzoate | C₁₂H₁₀BrNO₄ | 312.12 g/mol | NHS ester, Benzylic bromide | Bromomethyl at meta position |
SBAP (Succinimidyl 3-(bromoacetamido)propionate) | C₉H₁₁BrN₂O₅ | 307.10 g/mol | NHS ester, Bromoacetyl | Aliphatic bromide spacer |
N-(3-Bromophenyl)succinimide | C₁₀H₈BrNO₂ | 254.08 g/mol | Imide, Aryl bromide | Bromophenyl core |
The evolution of halogenated crosslinkers reflects a continuous refinement toward achieving greater conjugation specificity, reduced susceptibility to hydrolysis, and enhanced functional versatility in complex biological environments. Early heterobifunctional crosslinkers like dithiobis(succinimidyl propionate) (DSP) introduced in the 1970s combined NHS esters with disulfides, enabling amine-to-thiol conjugation but suffering from disulfide reduction in vivo. The emergence of bromoacetyl-based reagents in the 1980s, exemplified by Succinimidyl 3-(bromoacetamido)propionate (SBAP), represented a significant advancement by replacing disulfides with thiol-stable thioether linkages formed between bromoacetyl groups and cysteine residues [1] [6]. These aliphatic bromoacetyl-NHS hybrids, while effective for peptide cyclization and protein labeling, exhibited limitations: the electron-withdrawing carbonyl adjacent to the bromide rendered it highly reactive, leading to hydrolysis sensitivity and nonspecific alkylation of histidine or methionine residues at physiological pH. The 1990s witnessed the strategic shift toward aromatic bromides with the development of compounds like Succinimidyl 3-bromobenzoate and its bromomethyl analog (CAS 155863-35-7). These aryl-based reagents provided superior chemical stability due to the lower electrophilicity of the aromatic C-Br bond, reducing hydrolysis rates while maintaining reactivity toward nucleophiles under controlled conditions. This era coincided with advances in radiohalogenation techniques for monoclonal antibodies, where iodinated aryl esters (e.g., N-succinimidyl iodobenzoate derivatives) demonstrated advantages in reducing thyroid accumulation of radioiodine by preventing dehalogenation in vivo [2]. The subsequent integration of transition metal catalysis in bioconjugation during the 2000s further elevated the utility of aryl bromides, leveraging their compatibility with palladium-mediated cross-couplings (e.g., Suzuki, Heck) for introducing diverse functional groups under mild aqueous conditions. This historical trajectory—from aliphatic bromoacetyl to aromatic bromobenzoate systems—illustrates the field's progression toward reagents that balance reactivity, stability, and functional flexibility, positioning Succinimidyl 3-bromobenzoate as a modern solution for precision bioconjugation in theranostic applications [5] [10].
Table 2: Evolution of Halogenated Bioconjugation Reagents
Generation | Representative Reagents | Conjugation Chemistry | Advantages | Limitations |
---|---|---|---|---|
First (1970s) | DSP (Dithiobis(succinimidyl propionate)) | NHS-amine + Disulfide-thiol exchange | Simple conjugation | Disulfide reduction in vivo |
Second (1980s) | SBAP (Succinimidyl 3-(bromoacetamido)propionate) | NHS-amine + Bromoacetyl-thiol alkylation | Stable thioether linkage | Hydrolysis sensitivity; Nonspecific alkylation |
Third (1990s-2000s) | Succinimidyl 3-bromobenzoate; N-succinimidyl iodobenzoate | NHS-amine + Aryl halide nucleophilic substitution/isotope exchange | Enhanced stability; Radioisotope compatibility | Requires optimized conditions for nucleophilic displacement |
Modern | Succinimidyl 3-bromobenzoate derivatives with PEG/PAA spacers | NHS-amine + Transition metal catalysis | Orthogonal reactivity; Functional diversity | Potential metal toxicity concerns |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7